3-(4-Fluoro-phenyl)-1-methyl-propylamine

Catalog No.
S3436281
CAS No.
63659-85-8
M.F
C10H14FN
M. Wt
167.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Fluoro-phenyl)-1-methyl-propylamine

CAS Number

63659-85-8

Product Name

3-(4-Fluoro-phenyl)-1-methyl-propylamine

IUPAC Name

4-(4-fluorophenyl)butan-2-amine

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

InChI

InChI=1S/C10H14FN/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8H,2-3,12H2,1H3

InChI Key

LRNPPJJSSVMFNU-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=C(C=C1)F)N

Canonical SMILES

CC(CCC1=CC=C(C=C1)F)N

3-(4-Fluoro-phenyl)-1-methyl-propylamine, also known as 4-fluoroamphetamine or 4-FA, is an organic compound belonging to the phenethylamine and amphetamine families. It features a fluorinated phenyl ring attached to a propylamine chain, with the molecular formula C10H14FN and a molecular weight of 167.22 g/mol. This compound is characterized by its stimulant properties and has gained attention for its potential applications in both scientific research and the pharmaceutical industry.

, including:

  • Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives, typically using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: The compound can be reduced to form secondary or tertiary amines, commonly employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for the introduction of different substituents at specific positions, facilitated by reagents like bromine or chlorine in the presence of Lewis acid catalysts.

The synthesis of 3-(4-Fluoro-phenyl)-1-methyl-propylamine typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and a suitable amine precursor.
  • Reductive Amination: The aldehyde group reacts with the amine under reductive conditions, often using sodium triacetoxyborohydride as a reducing agent in the presence of an acid catalyst.
  • Industrial Production: For larger scale production, continuous flow reactors may be used to enhance efficiency and yield while maintaining consistent product quality.

3-(4-Fluoro-phenyl)-1-methyl-propylamine has several applications across various fields:

  • Chemistry: Serves as a building block in the synthesis of more complex organic molecules.
  • Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.
  • Medicine: Explored as a pharmaceutical intermediate for developing new drugs.
  • Industry: Utilized in producing specialty chemicals and materials with specific properties.

Studies on 3-(4-Fluoro-phenyl)-1-methyl-propylamine reveal its interactions with various biological systems. It has been shown to modulate neurotransmitter release and influence cellular signaling pathways. This compound interacts with serotonin 2A receptors and dopamine D2 receptors, exhibiting both antagonistic and partial agonistic properties . Such interactions suggest potential therapeutic applications but also necessitate careful consideration of safety profiles in future studies.

Similar Compounds

  • Fluorobenzene: A simpler fluorinated aromatic compound often used as a precursor in organic synthesis.
  • Phenylboronic Acid: An aromatic compound utilized in Suzuki coupling reactions with different functional groups.
  • 1-(4-Fluoro-phenyl)-2-methyl-propylamine: Another fluorinated derivative studied for its biological activity.

Uniqueness

3-(4-Fluoro-phenyl)-1-methyl-propylamine is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. The combination of a fluorinated phenyl ring and a propylamine chain allows for versatile applications in various research fields. Its stimulant properties differentiate it from other similar compounds that may not exhibit such pronounced effects on neurotransmitter systems.

XLogP3

2.1

Dates

Modify: 2023-08-19

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